Oxamate de butyle

Vue d'ensemble

Description

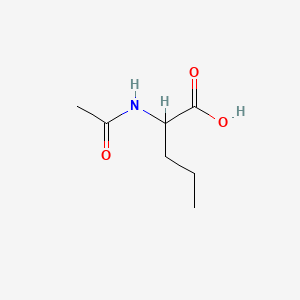

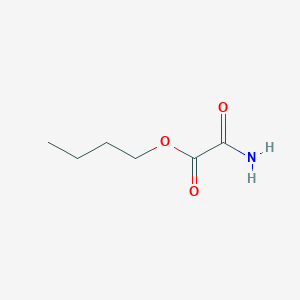

Butyl Oxamate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

The exact mass of the compound Butyl Oxamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyl Oxamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl Oxamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clivage oxydatif photocatalytique des alcynes activés

L’oxamate de butyle est utilisé dans le clivage oxydatif photocatalytique des alcynes activés . Ce processus implique l’oxydation à un seul électron d’une énamine formée in situ, suivie d’un couplage radicalaire avec un oxydant, qui conduit finalement à l’oxamate . Cette réaction est réalisée sous irradiation de lumière visible à température ambiante .

Protection et consolidation des substrats en pierre calcaire

L’this compound, plus précisément l’oxamate de N-(pyridin-2-ylméthyl)ammonium (AmPicOxam), a été utilisé comme précurseur novateur pour la protection et la consolidation des substrats en pierre calcaire . Le composé est synthétisé à partir de l’O-méthyl-N-(pyridin-2-ylméthyl)oxamate et conduit à la formation d’une couche protectrice plus épaisse d’oxalate de calcium (CaOx) dihydraté (weddellite) sur des échantillons de marbre et de biomicrite .

Inhibition de l’activité de la LDH-A

Il a été rapporté que l’this compound inhibait l’activité de la LDH-A, ce qui peut améliorer la sensibilité de certains types de cancer à la radiothérapie ou à la chimiothérapie .

Mécanisme D'action

Target of Action

Butyl Oxamate primarily targets the enzyme Lactate Dehydrogenase (LDH) . LDH plays a crucial role in the conversion of pyruvate to lactate, a key step in the glycolytic pathway . This enzyme is often overexpressed in certain types of cancers, including Group 3 and Wnt Medulloblastomas .

Mode of Action

Butyl Oxamate acts as a competitive inhibitor of LDH . It resembles pyruvate, the substrate for LDH, and competes for the active site of the enzyme . By binding to the active site, Butyl Oxamate prevents the conversion of pyruvate to lactate, effectively halting the glycolytic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Butyl Oxamate is glycolysis . By inhibiting LDH, Butyl Oxamate disrupts the conversion of pyruvate to lactate, a critical step in this pathway . This inhibition can lead to a decrease in lactate production, which has been associated with tumor growth and progression . Additionally, Butyl Oxamate has been shown to downregulate the expression of certain genes involved in inflammation and upregulate genes involved in insulin signaling in skeletal muscle .

Pharmacokinetics

It’s known that oxamate, a pyruvate analogue, can be transported into mitochondria This suggests that Butyl Oxamate may also have the ability to cross cellular and mitochondrial membranes, which could impact its bioavailability and efficacy

Result of Action

The inhibition of LDH by Butyl Oxamate has several molecular and cellular effects. It has been shown to delay tumor growth in non-small cell lung cancer . It also increases the infiltration of activated CD8+ T cells in the tumor, enhancing the therapeutic effects of other treatments like pembrolizumab . In diabetes research, Butyl Oxamate has been shown to improve glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .

Action Environment

The action of Butyl Oxamate can be influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can influence the production of oxalic acid by fungi . .

Analyse Biochimique

Biochemical Properties

Butyl Oxamate plays a significant role in biochemical reactions by inhibiting lactate dehydrogenase. This enzyme is crucial in the glycolytic pathway, where it catalyzes the conversion of pyruvate to lactate. By inhibiting lactate dehydrogenase, Butyl Oxamate disrupts this conversion, leading to an accumulation of pyruvate and a decrease in lactate production. This inhibition has been shown to affect various biomolecules, including enzymes and proteins involved in metabolic pathways. For instance, Butyl Oxamate interacts with lactate dehydrogenase isozymes, such as LDH-A4, LDH-B4, and LDH-C4, exhibiting competitive inhibition .

Cellular Effects

Butyl Oxamate has profound effects on various cell types and cellular processes. In cancer cells, the inhibition of lactate dehydrogenase by Butyl Oxamate leads to a reduction in lactate production, which can affect the tumor microenvironment and inhibit cancer cell proliferation. Additionally, Butyl Oxamate influences cell signaling pathways, gene expression, and cellular metabolism. For example, in insulin-resistant and type 2 diabetes subjects, Butyl Oxamate has been shown to improve glycemic control and insulin sensitivity by reducing lactate production in adipose tissue and skeletal muscle .

Molecular Mechanism

The molecular mechanism of Butyl Oxamate involves its binding to the active site of lactate dehydrogenase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in lactate levels. Butyl Oxamate’s interaction with lactate dehydrogenase is characterized by competitive inhibition, where it competes with pyruvate for binding to the enzyme’s active site . This inhibition can lead to changes in gene expression, such as the downregulation of genes involved in inflammation and the upregulation of genes associated with insulin sensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butyl Oxamate have been observed to change over time. Studies have shown that Butyl Oxamate is relatively stable and does not degrade quickly, allowing for sustained inhibition of lactate dehydrogenase over extended periods. Long-term effects of Butyl Oxamate on cellular function include improved insulin sensitivity and reduced inflammation in in vitro and in vivo studies . The stability and degradation of Butyl Oxamate can vary depending on the experimental conditions and the presence of other compounds.

Dosage Effects in Animal Models

The effects of Butyl Oxamate vary with different dosages in animal models. In studies involving db/db mice, Butyl Oxamate was administered at doses ranging from 350 to 750 mg/kg of body weight. These studies demonstrated that higher doses of Butyl Oxamate led to more significant improvements in glycemic control and insulin sensitivity . At very high doses, Butyl Oxamate may exhibit toxic or adverse effects, such as reduced ATP levels and impaired sperm motility in mice .

Metabolic Pathways

Butyl Oxamate is involved in metabolic pathways related to glycolysis and gluconeogenesis. By inhibiting lactate dehydrogenase, Butyl Oxamate affects the conversion of pyruvate to lactate, leading to changes in metabolic flux and metabolite levels. This inhibition can result in an accumulation of pyruvate and a decrease in lactate production, which can impact various metabolic processes. Additionally, Butyl Oxamate interacts with enzymes and cofactors involved in these pathways, further influencing metabolic flux .

Transport and Distribution

The transport and distribution of Butyl Oxamate within cells and tissues are influenced by its interactions with transporters and binding proteins. Butyl Oxamate can be taken up by cells through specific transporters and distributed to various tissues, where it exerts its inhibitory effects on lactate dehydrogenase. The localization and accumulation of Butyl Oxamate within cells can affect its activity and function, with higher concentrations leading to more pronounced inhibition of lactate dehydrogenase .

Subcellular Localization

The subcellular localization of Butyl Oxamate is primarily within the cytoplasm, where it interacts with lactate dehydrogenase. This localization is crucial for its inhibitory effects, as lactate dehydrogenase is predominantly found in the cytoplasm. Additionally, Butyl Oxamate may undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

butyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOLMUGUXNNIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278608 | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-28-4 | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Butyl Oxamate impact sperm function?

A1: Butyl Oxamate and its derivatives act as selective inhibitors of Lactate Dehydrogenase-C4 (LDH-C4) [, ]. LDH-C4 is an enzyme found specifically in sperm and plays a crucial role in ATP production, which is essential for maintaining sperm motility, capacitation, and hyperactivation [, ]. By inhibiting LDH-C4, Butyl Oxamate reduces the energy supply required for these processes, leading to diminished sperm motility and viability, thus potentially acting as a contraceptive [, ].

Q2: What are the advantages of Butyl Oxamate as a potential male contraceptive compared to existing methods?

A2: Research suggests that Butyl Oxamate demonstrates low toxicity in mice while effectively inhibiting sperm LDH-C4 and motility []. This selective targeting of sperm cells and the lack of observed severe adverse effects make it a promising candidate for a male contraceptive with potentially fewer side effects compared to hormonal options [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)